Cas no 40437-08-9 (D-Glucose,2,3,4,6-tetraacetate)

D-Glucose,2,3,4,6-tetraacetate is a chemically modified derivative of D-glucose in which the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is widely used as an intermediate in organic synthesis, particularly in carbohydrate chemistry, due to its protective acetyl groups, which enhance stability and reactivity in further transformations. Its crystalline form ensures high purity and ease of handling, making it suitable for glycosylation reactions and the synthesis of complex oligosaccharides. The acetylated structure also improves solubility in organic solvents, facilitating its use in a variety of synthetic applications.
D-Glucose,2,3,4,6-tetraacetate structure
40437-08-9 structure
Product name:D-Glucose,2,3,4,6-tetraacetate
CAS No:40437-08-9
MF:C14H20O10
MW:348.302605628967
CID:328412
PubChem ID:22810828

D-Glucose,2,3,4,6-tetraacetate Chemical and Physical Properties

Names and Identifiers

    • D-Glucose,2,3,4,6-tetraacetate
    • 2,3,4,6-Tetra-O-acetylglucose
    • 2,3,4,6-TETRA-O-ACETYL-Β-D-GLUCOSE
    • 2,3,4,6-tetra-O-acetyl-D-glucose
    • acetobromolaminaribiose
    • AG-D-83798
    • b-D-Mannopyranosyl chloride,tetraacetate (9CI)
    • CTK4C3030
    • hepta-acetyllaminaribiosyl bromide
    • Mannopyranosylchloride, tetraacetate, b-D- (8CI)
    • O2,O3,O4,O6-Tetraacetyl-D-glucose
    • SCHEMBL845645
    • 2,3,4,6-tetra-o-acetyl glucose
    • DTXSID50877603
    • D-Glucose, 2,3,4,6-tetraacetate
    • 40437-08-9
    • (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate
    • 2,3,4,6-TETRA-O-ACETYL-SS-D-GLUCOSE
    • Inchi: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
    • InChI Key: IEOLRPPTIGNUNP-RKQHYHRCSA-N
    • SMILES: CC(OC[C@H]1O[C@@H](O)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C)=O

Computed Properties

  • Exact Mass: 348.10564683g/mol
  • Monoisotopic Mass: 348.10564683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 13
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 143Ų
  • XLogP3: -1.1

D-Glucose,2,3,4,6-tetraacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
050973-25g
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
40437-08-9 97%
25g
£561.00 2022-03-01
Fluorochem
050973-1g
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
40437-08-9 97%
1g
£62.00 2022-03-01
Fluorochem
050973-5g
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
40437-08-9 97%
5g
£187.00 2022-03-01

Additional information on D-Glucose,2,3,4,6-tetraacetate

Recent Advances in the Study of D-Glucose,2,3,4,6-tetraacetate (CAS: 40437-08-9) in Chemical Biology and Pharmaceutical Research

D-Glucose,2,3,4,6-tetraacetate (CAS: 40437-08-9) is a chemically modified derivative of glucose, widely used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. Recent studies have highlighted its significance in drug development, particularly in the design of glycomimetics and prodrugs. This research briefing provides an overview of the latest advancements involving this compound, focusing on its applications in chemical biology and pharmaceutical sciences.

One of the key areas of research involving D-Glucose,2,3,4,6-tetraacetate is its role in glycosylation reactions. A 2023 study published in the Journal of Carbohydrate Chemistry demonstrated its utility in the stereoselective synthesis of β-glycosides, which are crucial for developing antiviral and anticancer agents. The study utilized 40437-08-9 as a protected glucose donor, achieving high yields and selectivity under mild conditions. This breakthrough has significant implications for streamlining the production of glycosylated therapeutics.

In pharmaceutical applications, D-Glucose,2,3,4,6-tetraacetate has been explored as a precursor for prodrugs designed to improve drug solubility and bioavailability. A recent study in European Journal of Medicinal Chemistry (2024) reported the synthesis of a novel prodrug series using 40437-08-9 as a starting material. The prodrugs exhibited enhanced stability in gastrointestinal environments and improved uptake in in vitro models, suggesting potential for oral delivery of poorly soluble drugs.

Another emerging application is in the field of chemical glycobiology, where 40437-08-9 serves as a building block for synthetic glycans used to study carbohydrate-protein interactions. A 2024 Nature Chemical Biology paper detailed its use in creating glycan arrays for high-throughput screening of lectin binding, enabling rapid identification of carbohydrate-based inhibitors for pathogens. This approach has opened new avenues for developing anti-infective therapies targeting host-pathogen interactions.

From a synthetic chemistry perspective, recent methodological improvements have focused on optimizing the production of D-Glucose,2,3,4,6-tetraacetate. A green chemistry approach published in Organic Process Research & Development (2023) reported an enzymatic acetylation process that reduces waste and improves atom economy for 40437-08-9 synthesis. This advancement aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

In conclusion, D-Glucose,2,3,4,6-tetraacetate (40437-08-9) continues to be a versatile tool in chemical biology and drug development. Recent research has expanded its applications from traditional carbohydrate chemistry to cutting-edge therapeutic strategies. As synthetic methodologies improve and our understanding of glycobiology deepens, this compound is likely to play an increasingly important role in the development of next-generation biopharmaceuticals.

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